omega-Muricholic acid

Description

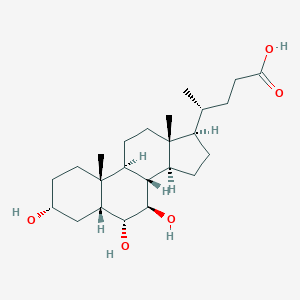

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPMWHFRUGMUKF-NTPBNISXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415287 | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6830-03-1 | |

| Record name | ω-Muricholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | omega-muricholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3a,6a,7b-Trihydroxy-5b-cholanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000364 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of ω-Muricholic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Omega-muricholic acid (ω-MCA), a secondary bile acid primarily found in rodents, has garnered significant scientific interest due to its distinct role as an antagonist of the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of ω-MCA. It details the microbial and enzymatic pathways of its formation, outlines experimental protocols for its extraction and quantification, and presents its antagonistic activity against FXR in a quantitative context. Furthermore, this document illustrates the key signaling pathways influenced by ω-MCA, offering valuable insights for researchers in metabolic diseases, gut microbiome studies, and drug development.

Discovery and Isolation

The discovery of ω-muricholic acid is intrinsically linked to the study of bile acid metabolism by the gut microbiota. Initially, it was identified as a metabolic product of other primary muricholic acids in rats.

Microbial Biotransformation

The initial discovery highlighted that ω-muricholic acid is not a primary bile acid synthesized in the liver but rather a secondary bile acid formed through the enzymatic action of intestinal bacteria. Specifically, it was found that anaerobic bacteria, including strains of Clostridium and Eubacterium, are capable of converting β-muricholic acid into ω-muricholic acid in the gut of rats.[1] This conversion involves a two-step process:

-

Oxidation: A bacterial isolate, such as Eubacterium lentum, oxidizes the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group.

-

Reduction: Another bacterial species then reduces the 6-oxo group to a 6α-hydroxyl group, yielding ω-muricholic acid.

Enzymatic Synthesis

More recently, a one-pot enzymatic synthesis method has been developed for the production of ω-muricholic acid from hyocholic acid. This biocatalytic process utilizes hydroxysteroid dehydrogenases (HSDHs) to achieve a Mitsunobu-like stereoinversion of the C-7 hydroxyl group of hyocholic acid. This enzymatic approach offers a more controlled and efficient synthesis route compared to the complexities of microbial conversion or chemical synthesis.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (3α,5β,6α,7β)-3,6,7-trihydroxycholan-24-oic acid |

| Molecular Formula | C₂₄H₄₀O₅ |

| Molecular Weight | 408.57 g/mol |

| CAS Number | 6830-03-1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), and DMSO |

Role as a Farnesoid X Receptor (FXR) Antagonist

A pivotal aspect of ω-muricholic acid's biological significance is its function as a natural antagonist of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. While many bile acids act as agonists for FXR, ω-muricholic acid and its conjugated forms exhibit inhibitory activity.

Quantitative Antagonistic Activity

The antagonistic potency of muricholic acids against FXR has been quantified, primarily for the taurine-conjugated form of β-muricholic acid (T-β-MCA), which is structurally very similar to ω-muricholic acid.

| Compound | Receptor | Assay Type | IC₅₀ (μM) |

| Tauro-β-muricholic acid (T-β-MCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 40[2][3] |

| Glycine-β-muricholic acid (Gly-MCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | Not explicitly quantified, but identified as a potent antagonist[4][5] |

| Glycoursodeoxycholic acid (GUDCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 77.2[3] |

| Tauroursodeoxycholic acid (TUDCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 75.1[3] |

| Hyocholic acid (HCA) | Farnesoid X Receptor (FXR) | Cell-based reporter assay | 70.1[3] |

Signaling Pathways

The antagonism of FXR by ω-muricholic acid has significant implications for downstream signaling pathways, primarily impacting bile acid synthesis and lipid metabolism.

The diagram above illustrates how ω-muricholic acid, by antagonizing FXR, prevents the induction of SHP. This leads to the disinhibition of LRH-1, a key activator of CYP7A1, the rate-limiting enzyme in bile acid synthesis. The net effect is an increase in bile acid production.

Experimental Protocols

Isolation and Purification of ω-Muricholic Acid from Feces

This protocol is adapted from general methods for fecal bile acid extraction and analysis.[6][7][8]

1. Sample Preparation:

- Lyophilize (freeze-dry) fecal samples to a constant weight.

- Grind the lyophilized feces into a fine powder.

2. Extraction:

- To 1 gram of dried fecal powder, add 10 mL of 95% ethanol containing 0.1 N NaOH.[9]

- Homogenize the mixture thoroughly using a mechanical homogenizer.

- Sonicate the homogenate for 30 minutes in a water bath.

- Centrifuge at 10,000 x g for 15 minutes at 4°C.

- Collect the supernatant. Repeat the extraction process on the pellet twice more.

- Pool the supernatants.

3. Solid-Phase Extraction (SPE) for Cleanup:

- Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.

- Load the pooled supernatant onto the conditioned cartridge.

- Wash the cartridge with 10 mL of water to remove polar impurities.

- Elute the bile acids with 10 mL of methanol.

- Dry the eluate under a stream of nitrogen gas.

4. High-Performance Liquid Chromatography (HPLC) for Purification:

- Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water).

- Inject the sample onto a C18 reverse-phase HPLC column.

- Use a gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile.

- Monitor the elution profile at 210 nm.

- Collect the fraction corresponding to the retention time of ω-muricholic acid standard.

- Confirm the identity and purity of the isolated fraction using LC-MS/MS.

// Nodes

Feces [label="Fecal Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Lyophilize [label="Lyophilization & Grinding", fillcolor="#FBBC05", fontcolor="#202124"];

Extract [label="Solvent Extraction\n(Ethanol/NaOH)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Centrifuge [label="Centrifugation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Supernatant [label="Pooled Supernatant", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

SPE [label="Solid-Phase Extraction (C18)", fillcolor="#FBBC05", fontcolor="#202124"];

Elute [label="Elution (Methanol)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dry [label="Drying", fillcolor="#EA4335", fontcolor="#FFFFFF"];

HPLC [label="HPLC Purification (C18)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Collect [label="Fraction Collection", fillcolor="#FBBC05", fontcolor="#202124"];

Analyze [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pure_omega_MCA [label="Pure ω-Muricholic Acid", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Feces -> Lyophilize;

Lyophilize -> Extract;

Extract -> Centrifuge;

Centrifuge -> Supernatant;

Supernatant -> SPE;

SPE -> Elute;

Elute -> Dry;

Dry -> HPLC;

HPLC -> Collect;

Collect -> Analyze;

Analyze -> Pure_omega_MCA;

}

Quantification of ω-Muricholic Acid by LC-MS/MS

This protocol is based on established methods for quantitative analysis of bile acids in biological matrices.

1. Sample Preparation and Extraction:

- Follow steps 1 and 2 from the isolation protocol (Section 6.1).

- Prior to extraction, spike the sample with a known concentration of an appropriate internal standard (e.g., deuterated ω-muricholic acid).

2. LC-MS/MS Analysis:

- Chromatographic System: Utilize a UHPLC system with a C18 or equivalent reverse-phase column.

- Mobile Phase:

- A: 0.1% Formic acid in water

- B: 0.1% Formic acid in acetonitrile

- Gradient: A linear gradient from low to high organic phase (acetonitrile) over a run time of 10-15 minutes.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

- MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for ω-muricholic acid and the internal standard.

- Example Transition for ω-MCA (precursor ion -> product ion): m/z 407.3 -> m/z 407.3 (pseudo-MRM) or other characteristic fragments.

- Quantification: Generate a calibration curve using standards of known concentrations of ω-muricholic acid. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound stands out as a key modulator of bile acid signaling through its antagonistic action on FXR. Its discovery, rooted in the metabolic activity of the gut microbiota, underscores the intricate interplay between host and microbial metabolism. The development of enzymatic synthesis and robust analytical methods for its isolation and quantification has enabled a deeper understanding of its physiological roles. For researchers in metabolic diseases and drug development, ω-muricholic acid and its derivatives represent promising leads for the development of novel therapeutics targeting FXR-mediated pathways. This guide provides a foundational resource to support further investigation into this important secondary bile acid.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective effect and mechanism of the FXR agonist obeticholic acid via targeting gut microbiota in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Microbiome remodelling leads to inhibition of intestinal farnesoid X receptor signalling and decreased obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of ω-Muricholic Acid by Gut Microbiota

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the microbial biosynthesis of ω-muricholic acid, detailing the enzymatic processes, key bacterial players, experimental methodologies, and the relevant signaling pathways.

Introduction

Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in rodents. It is synthesized from β-muricholic acid (β-MCA) through the enzymatic activity of specific members of the gut microbiota.[1][2] This biotransformation is a key example of the intricate metabolic interplay between the host and its intestinal microbes, influencing bile acid pool composition and host physiology. Understanding the biosynthesis of ω-MCA is of significant interest due to the role of muricholic acids as antagonists of the farnesoid X receptor (FXR), a critical regulator of bile acid, lipid, and glucose metabolism. This guide will delve into the core aspects of ω-MCA biosynthesis, providing technical details for researchers in the field.

The Biosynthetic Pathway of ω-Muricholic Acid

The conversion of β-muricholic acid to ω-muricholic acid is a two-step process orchestrated by a cooperative effort of at least two different bacterial species.[1][2]

-

Oxidation: The first step involves the oxidation of the 6β-hydroxyl group of β-muricholic acid to a 6-oxo group, forming the intermediate 6-oxo-muricholic acid. This reaction is catalyzed by a 6β-hydroxysteroid dehydrogenase (6β-HSDH) produced by Eubacterium lentum.[1][2]

-

Reduction: The second step is the reduction of the 6-oxo group of the intermediate to a 6α-hydroxyl group, yielding ω-muricholic acid. This reduction is carried out by a 6α-hydroxysteroid dehydrogenase (6α-HSDH) from a collaborating bacterium, such as a species of Fusobacterium.[1][2]

This cooperative biosynthesis highlights the complex interactions within the gut microbial community to modify host-derived substrates.

Quantitative Data

The following table summarizes the key microorganisms and enzymes involved in this biotransformation.

| Transformation Step | Substrate | Product | Enzyme | Key Microorganism(s) |

| Oxidation | β-Muricholic Acid | 6-Oxo-Muricholic Acid | 6β-Hydroxysteroid Dehydrogenase | Eubacterium lentum |

| Reduction | 6-Oxo-Muricholic Acid | ω-Muricholic Acid | 6α-Hydroxysteroid Dehydrogenase | Fusobacterium sp. |

Experimental Protocols

The following sections provide detailed methodologies for studying the biosynthesis of ω-muricholic acid. These protocols are compiled from established methods for anaerobic microbiology and bile acid analysis.

Bacterial Strains and Culture Conditions

-

Bacterial Strains: Eubacterium lentum (e.g., ATCC 25559) and a Fusobacterium species capable of 6-oxo-bile acid reduction.

-

Media: A suitable anaerobic growth medium such as Brain Heart Infusion (BHI) broth or a modified chopped meat medium, supplemented with arginine for E. lentum.

-

Anaerobic Culture: All manipulations should be performed in an anaerobic chamber with an atmosphere of N₂, CO₂, and H₂. Cultures are incubated at 37°C.

In Vitro Biotransformation Assay (Co-culture)

-

Inoculum Preparation: Grow individual cultures of E. lentum and the Fusobacterium species to the late logarithmic phase.

-

Co-culture Inoculation: In an anaerobic environment, inoculate fresh anaerobic broth with both bacterial cultures.

-

Substrate Addition: Add a sterile, aqueous solution of β-muricholic acid to the co-culture to a final concentration of 50-100 µM.

-

Incubation: Incubate the co-culture anaerobically at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 6, 12, 24, and 48 hours), aseptically remove aliquots of the culture for bile acid analysis.

-

Sample Preparation: Centrifuge the culture aliquots to pellet the bacterial cells. The supernatant contains the bile acids.

Bile Acid Extraction and Analysis

-

Extraction: Acidify the culture supernatant to pH ~1 with HCl and extract the bile acids with a suitable organic solvent such as ethyl acetate.

-

Derivatization (for GC-MS): Evaporate the organic solvent and derivatize the bile acid residues to form methyl ester-trimethylsilyl ethers.

-

Analysis: Analyze the extracted and derivatized bile acids using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

Signaling Pathway: ω-Muricholic Acid as an FXR Antagonist

Muricholic acids, including ω-MCA, are known to be antagonists of the farnesoid X receptor (FXR). FXR is a nuclear receptor that plays a pivotal role in regulating bile acid homeostasis, lipid metabolism, and glucose metabolism.

By antagonizing FXR in the intestine, ω-MCA can lead to:

-

Decreased Fibroblast Growth Factor 15 (FGF15) Expression: FXR activation in the ileum normally induces the expression of FGF15 (FGF19 in humans). FGF15 then travels to the liver and represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. By antagonizing FXR, ω-MCA can lead to reduced FGF15 signaling and consequently, an increase in bile acid synthesis.

-

Modulation of Ceramide Synthesis: Intestinal FXR signaling has been linked to the regulation of ceramide synthesis. Antagonism of FXR by muricholic acids can lead to a decrease in the expression of genes involved in ceramide synthesis.

The antagonism of FXR by microbially-produced secondary bile acids like ω-MCA represents a key mechanism by which the gut microbiota can influence host metabolism.

Conclusion

The biosynthesis of ω-muricholic acid by the gut microbiota is a clear example of the metabolic capabilities of the intestinal microbiome and its potential to influence host physiology. The cooperative enzymatic transformation of β-muricholic acid by Eubacterium lentum and Fusobacterium species results in a potent antagonist of the FXR receptor, thereby modulating key metabolic pathways. Further research is warranted to fully elucidate the quantitative aspects of this biotransformation and the specific characteristics of the involved enzymes. The experimental frameworks provided in this guide offer a starting point for researchers aiming to investigate this and other microbial biotransformations of bile acids.

References

Omega-Muricholic Acid: A Technical Guide to its Function as a Farnesoid X Receptor (FXR) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its modulation presents a promising therapeutic avenue for a variety of metabolic diseases. While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists. Muricholic acids, a class of bile acids particularly abundant in mice, have emerged as naturally occurring FXR antagonists. This technical guide focuses on omega-muricholic acid (ω-MCA) and its role as an FXR antagonist. Although direct quantitative data for ω-MCA is limited, this document synthesizes the current understanding of muricholic acids as a class of FXR antagonists, providing in-depth technical details on experimental protocols, signaling pathways, and available quantitative data for related compounds.

Introduction: this compound and the Farnesoid X Receptor

This compound (ω-MCA) is a secondary bile acid, primarily found in mice, that is formed from the enzymatic conversion of beta-muricholic acid (β-MCA) by intestinal microorganisms.[1] Bile acids are signaling molecules that activate nuclear receptors, with the farnesoid X receptor (FXR) being a key target.[2] FXR is highly expressed in the liver and intestine, where it plays a central role in a negative feedback loop that regulates bile acid synthesis to prevent their cytotoxic accumulation.[3]

Upon activation by agonist bile acids such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3] Key downstream targets of FXR activation include the induction of the small heterodimer partner (SHP) and fibroblast growth factor 15 (FGF15) in mice (FGF19 in humans).[3][4] SHP, in turn, inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3] FGF15, secreted from the intestine, also travels to the liver to suppress CYP7A1 expression.[4]

Conversely, FXR antagonists block the activation of FXR by endogenous agonists, thereby inhibiting the downstream signaling cascade. This leads to a de-repression of CYP7A1, an increase in bile acid synthesis, and alterations in lipid and glucose metabolism. Various muricholic acid derivatives have been identified as naturally occurring FXR antagonists, suggesting a physiological role for these bile acids in modulating FXR activity.[1][4][5]

The FXR Signaling Pathway and the Antagonistic Action of ω-Muricholic Acid

The FXR signaling pathway is a cornerstone of metabolic regulation. The antagonistic action of ω-MCA and other muricholic acids disrupts this pathway, leading to significant physiological consequences.

Canonical FXR Agonist Signaling Pathway

The following diagram illustrates the activation of FXR by an agonist bile acid and the subsequent downstream signaling events that lead to the suppression of bile acid synthesis.

Caption: FXR agonist signaling pathway leading to repression of bile acid synthesis.

Antagonistic Mechanism of Muricholic Acids

This compound and its isomers act by competitively binding to FXR, preventing the binding of endogenous agonists. This blocks the conformational change required for the recruitment of coactivators and subsequent gene transcription.

Caption: Antagonistic action of ω-MCA on the FXR signaling pathway.

Quantitative Data for Muricholic Acids as FXR Antagonists

| Compound | Assay Type | Agonist Used (Concentration) | IC50 Value (µM) | Reference(s) |

| Tauro-β-muricholic acid (T-β-MCA) | Luciferase Reporter Assay | Chenodeoxycholic acid (CDCA) | 40 | [6][7] |

| Glycine-β-muricholic acid (Gly-MCA) | Not Specified | Not Specified | Not Specified | [8] |

| Glycoursodeoxycholic acid (GUDCA) | Luciferase Reporter Assay | Chenodeoxycholic acid (CDCA) | 77.2 | [7] |

| Tauroursodeoxycholic acid (TUDCA) | Luciferase Reporter Assay | Chenodeoxycholic acid (CDCA) | 75.1 | [7] |

| Hyocholic acid (HCA) | Luciferase Reporter Assay | Not Specified | 70.1 | [6][7] |

Experimental Protocols

The characterization of ω-MCA and other muricholic acids as FXR antagonists relies on a suite of well-established in vitro and in vivo experimental protocols.

In Vitro Luciferase Reporter Gene Assay

This cell-based assay is a widely used method to determine the functional activity of a nuclear receptor antagonist. It measures the ability of a compound to inhibit the agonist-induced transcriptional activation of a reporter gene (luciferase) that is under the control of an FXR response element.

Principle: Cells are co-transfected with an expression vector for FXR and a reporter vector containing a luciferase gene downstream of an FXRE. In the presence of an FXR agonist, FXR is activated and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

Detailed Protocol:

-

Cell Culture and Seeding:

-

HEK293T or HepG2 cells are commonly used.

-

Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Seed cells into a 96-well white, opaque plate at a density of 2 x 10^4 cells per well. Incubate overnight.

-

-

Transfection:

-

Prepare a transfection mixture containing:

-

FXR expression plasmid (e.g., pCMX-hFXR)

-

FXRE-luciferase reporter plasmid (e.g., pGL4.2-FXRE-luc)

-

An internal control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Use a suitable transfection reagent according to the manufacturer's protocol.

-

Add the transfection mix to the cells and incubate for 4-6 hours.

-

Replace the transfection medium with fresh culture medium.

-

-

Compound Treatment:

-

After 24 hours of transfection, replace the medium with a medium containing a fixed concentration of an FXR agonist (e.g., 1 µM GW4064 or 10 µM CDCA) and varying concentrations of the test antagonist (e.g., ω-MCA).

-

Include appropriate controls: vehicle (DMSO), agonist-only, and antagonist-only.

-

Incubate the cells for an additional 16-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Plot the normalized data as a percentage of the activity of the agonist-only control against the logarithm of the antagonist concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the FXR antagonist luciferase reporter gene assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a biochemical assay that measures the binding of a fluorescently labeled ligand to the FXR ligand-binding domain (LBD). It is a high-throughput method for identifying compounds that compete with the fluorescent ligand for binding to FXR.

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody (donor) that binds to a GST-tagged FXR-LBD. A fluorescently labeled synthetic FXR agonist (acceptor) binds to the LBD. When the donor and acceptor are in close proximity, excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. An antagonist will compete with the fluorescent agonist for binding to the LBD, disrupting FRET and causing a decrease in the acceptor's emission.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM DTT).

-

Dilute GST-hFXR-LBD, Tb-labeled anti-GST antibody, and a fluorescent FXR probe (e.g., a derivative of GW4064) in the assay buffer to their final concentrations.

-

-

Assay Plate Setup:

-

Use a 384-well low-volume black plate.

-

Add varying concentrations of the test compound (e.g., ω-MCA) to the wells.

-

Include controls: vehicle (DMSO) for maximum FRET and a high concentration of a known unlabeled agonist (e.g., GW4064) for minimum FRET.

-

-

Reaction:

-

Add the mixture of GST-hFXR-LBD and Tb-anti-GST antibody to each well.

-

Add the fluorescent FXR probe to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

TR-FRET Measurement:

-

Read the plate using a TR-FRET-compatible plate reader.

-

Excite the terbium donor at ~340 nm.

-

Measure the emission at two wavelengths: the donor's emission (~490 nm) and the acceptor's emission (~520 nm).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor's emission to the donor's emission for each well.

-

Calculate the percent inhibition based on the control wells.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the antagonist concentration and fitting to a dose-response curve.

-

Caption: Workflow for the FXR antagonist TR-FRET assay.

In Vivo Measurement of FXR Target Gene Expression

This protocol is designed to assess the effect of an FXR antagonist on the expression of FXR target genes in the liver and intestine of mice.

Principle: Administration of an FXR antagonist to mice is expected to block the endogenous activation of FXR by bile acids, leading to an upregulation of CYP7A1 in the liver and a downregulation of SHP and FGF15 in the intestine and/or liver. These changes in gene expression can be quantified using real-time quantitative PCR (RT-qPCR).

Detailed Protocol:

-

Animal Handling and Dosing:

-

Use male C57BL/6 mice. Acclimatize the animals for at least one week.

-

Divide the mice into a vehicle control group and one or more treatment groups.

-

Administer the test compound (e.g., ω-MCA) or vehicle (e.g., corn oil) by oral gavage daily for a specified period (e.g., 7 days).

-

-

Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Collect liver and ileum tissues.

-

Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until RNA extraction.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the tissues using a suitable method (e.g., TRIzol reagent or a column-based kit).

-

Assess the quality and quantity of the RNA.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

-

Real-Time Quantitative PCR (RT-qPCR):

-

Perform RT-qPCR using a real-time PCR system and a SYBR Green-based detection method.

-

Use primers specific for the target genes (e.g., Cyp7a1, Shp, Fgf15) and a housekeeping gene for normalization (e.g., Gapdh or Actb).

-

Run the PCR in triplicate for each sample.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treatment group to the vehicle control group.

-

Conclusion and Future Directions

This compound, as a member of the muricholic acid family, is a putative antagonist of the farnesoid X receptor. While direct quantitative data for ω-MCA remains to be elucidated, the consistent FXR antagonistic activity of its isomers provides strong evidence for its function. The experimental protocols detailed in this guide provide a robust framework for the further characterization of ω-MCA and other novel FXR modulators.

Future research should focus on:

-

The definitive determination of the IC50 value of ω-MCA for FXR.

-

Elucidation of the structure-activity relationship among the different muricholic acid isomers.

-

In-depth in vivo studies to evaluate the therapeutic potential of ω-MCA in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.

The exploration of naturally occurring FXR antagonists like ω-MCA opens up new avenues for the development of safer and more effective therapies for a range of metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gut microbiota and intestinal FXR mediate the clinical benefits of metformin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to omega-Muricholic Acid: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in murine species. It is a product of the metabolic activity of the gut microbiota on primary bile acids. As a potent antagonist of the farnesoid X receptor (FXR), ω-muricholic acid and its derivatives are of significant interest in metabolic research and drug development, particularly for conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and other metabolic disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ω-muricholic acid, along with relevant experimental protocols and signaling pathways.

Chemical Structure and Identification

This compound is a C24 trihydroxy bile acid. Its systematic IUPAC name is (3α,5β,6α,7β)-3,6,7-trihydroxy-cholan-24-oic acid.[1] The defining features of its stereochemistry are the α-orientation of the hydroxyl groups at positions 3 and 6, and the β-orientation of the hydroxyl group at position 7 on the steroid nucleus.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4R)-4-[(3R,5R,6R,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid[2][3] |

| CAS Number | 6830-03-1[1][2] |

| Chemical Formula | C₂₄H₄₀O₅[1][2][4] |

| InChI Key | DKPMWHFRUGMUKF-NTPBNISXSA-N[1] |

| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O)C)O">C@HO)C[2] |

Physicochemical Properties

The physicochemical properties of ω-muricholic acid are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing experimental studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 408.6 g/mol | [1][2][5] |

| Appearance | White to off-white solid | [4] |

| pKa (Strongest Acidic) | 4.6 | ChemAxon[4] |

| logP | 2.16 - 4.31 | ALOGPS, XLogP3[4][6] |

| Polar Surface Area | 97.99 Ų | ChemAxon[4] |

| Hydrogen Bond Donors | 4 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Rotatable Bonds | 4 | [6] |

| Solubility | DMF: 30 mg/mL, DMSO: 20 mg/mL, Ethanol: 20 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1][7] |

| Water Solubility (Predicted) | 0.069 g/L | ALOGPS[4] |

| Storage Temperature | -20°C | [7] |

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as an antagonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid, lipid, and glucose homeostasis.

Biosynthesis of this compound

This compound is a secondary bile acid, meaning it is not synthesized directly in the liver but is a product of microbial metabolism in the intestine. The primary bile acid, β-muricholic acid, is converted to ω-muricholic acid by the action of gut bacteria, such as Clostridium species.[8][9] This conversion involves the epimerization of the hydroxyl group at the 6th position from the β to the α configuration.

Caption: Biosynthesis of this compound.

Farnesoid X Receptor (FXR) Antagonism

The taurine (B1682933) and glycine (B1666218) conjugates of muricholic acids, including tauro-ω-muricholic acid, are potent antagonists of FXR.[10] FXR is a ligand-activated transcription factor. When activated by agonist bile acids (like chenodeoxycholic acid), it forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements, regulating the expression of target genes involved in bile acid synthesis and transport. As an antagonist, ω-muricholic acid and its conjugates bind to FXR but do not activate it, thereby inhibiting the downstream signaling cascade. This leads to the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, and has significant implications for lipid and glucose metabolism.

Caption: FXR Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Enzymatic Synthesis of this compound

A one-pot enzymatic synthesis method provides an efficient way to produce ω-muricholic acid from hyocholic acid.[1][11]

Principle: This method utilizes a "Mitsunobu-like" enzymatic inversion of the C-7 hydroxyl group of hyocholic acid. It involves a two-step process within a single pot:

-

Oxidation: A 7α-hydroxysteroid dehydrogenase (7α-HSDH) enzyme is used to oxidize the 7α-hydroxyl group of hyocholic acid to a 7-oxo intermediate. This step requires an oxidized cofactor (NAD⁺ or NADP⁺).

-

Reduction: A 7β-hydroxysteroid dehydrogenase (7β-HSDH) enzyme then stereoselectively reduces the 7-oxo group to a 7β-hydroxyl group, yielding ω-muricholic acid. This step requires a reduced cofactor (NADH or NADPH). Cofactor regeneration systems are employed in situ to ensure the continuous supply of the required oxidized and reduced cofactors.

Materials:

-

Hyocholic acid

-

7α-HSDH (e.g., from Escherichia coli)

-

7β-HSDH

-

NAD⁺/NADP⁺

-

NADH/NADPH

-

Cofactor regeneration enzymes (e.g., lactate (B86563) dehydrogenase for NAD⁺ regeneration, glucose-6-phosphate dehydrogenase for NADPH regeneration)

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve hyocholic acid in the buffer solution.

-

Add the 7α-HSDH, 7β-HSDH, cofactors, and cofactor regeneration system components.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle shaking.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, acidify the mixture to pH 2-3 with HCl.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by crystallization or column chromatography.

References

- 1. d-nb.info [d-nb.info]

- 2. This compound | C24H40O5 | CID 5283851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Human Metabolome Database: Showing metabocard for Muricholic acid (HMDB0000865) [hmdb.ca]

- 5. This compound - 6830-03-1 | VulcanChem [vulcanchem.com]

- 6. LIPID MAPS [lipidmaps.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Bacterial formation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bacterial formation of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Muricholic acid - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Physiological Concentrations of ω-Muricholic Acid in Mice: A Technical Guide

This technical guide provides an in-depth overview of the physiological concentrations of ω-muricholic acid (ω-MCA) in mice, tailored for researchers, scientists, and drug development professionals. It covers quantitative data, experimental methodologies for its measurement, and its role in key signaling pathways.

Quantitative Data Summary

The physiological concentrations of ω-muricholic acid in mice can vary significantly based on factors such as genetic background, sex, diet, and the gut microbiome. The following tables summarize the reported concentrations of ω-MCA and its taurine (B1682933) conjugate (T-ωMCA) in various biological matrices from C57BL/6 mice, a commonly used strain in metabolic research.

Table 1: Concentrations of ω-Muricholic Acid and Tauro-ω-Muricholic Acid in Mouse Liver

| Compound | Diet | Sex | Concentration (mean ± SEM) | Reference |

| ω-Muricholic Acid | Chow | Male | 0.05 ± 0.01 nmol/mg | [1] |

| Tauro-ω-Muricholic Acid | Chow | Male | 1.2 ± 0.2 nmol/mg | [1] |

| ω-Muricholic Acid | High-Fat | Male | 0.03 ± 0.01 nmol/mg | [1] |

| Tauro-ω-Muricholic Acid | High-Fat | Male | 0.8 ± 0.1 nmol/mg | [1] |

Table 2: Concentrations of ω-Muricholic Acid and Tauro-ω-Muricholic Acid in Mouse Serum/Plasma

| Compound | Biofluid | Sex | Concentration (mean ± SEM) | Reference |

| ω-Muricholic Acid | Plasma | Male | 2.5 ± 0.5 nM | [2] |

| ω-Muricholic Acid | Plasma | Female | 3.1 ± 0.6 nM | [2] |

| Tauro-ω-Muricholic Acid | Serum | Not Specified | 15.6 ± 3.2 ng/mL | [3] |

Table 3: Biliary and Fecal Content of ω-Muricholic Acid in Mice

| Matrix | Compound | Diet | Percentage of Total Bile Acids (mean ± SEM) | Reference |

| Bile | ω-Muricholic Acid | Chow | ~1-5% | [4] |

| Feces | ω-Muricholic Acid | Standard | 5.2 ± 0.9% | |

| Feces | ω-Muricholic Acid | 2% Cholesterol | 10.3 ± 1.5% |

Experimental Protocols

The quantification of ω-muricholic acid and other bile acids is most commonly and accurately performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation

-

Homogenization: Weigh approximately 50 mg of frozen liver tissue and place it in a 2 mL tube containing ceramic beads. Add 1 mL of ice-cold 80% methanol (B129727). Homogenize the tissue using a bead-beater homogenizer.

-

Protein Precipitation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

-

Extraction: Collect the supernatant. To the pellet, add another 500 µL of 80% methanol, vortex, and centrifuge again. Pool the supernatants.

-

Drying and Reconstitution: Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in 200 µL of 50% methanol.

-

Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet any remaining debris. Transfer the clear supernatant to an LC-MS vial for analysis.

-

Protein Precipitation: To 50 µL of serum or plasma, add 200 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d4-cholic acid).

-

Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Drying and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of 50% methanol for LC-MS/MS analysis.

2.1.3. Feces [8]

-

Homogenization: Weigh a fecal pellet (typically 20-50 mg) and place it in a homogenization tube with ceramic beads. Add 1 mL of methanol.

-

Extraction: Homogenize the sample until the pellet is completely dispersed.

-

Centrifugation: Centrifuge at 16,000 x g for 10 minutes at room temperature.

-

Dilution: Take an aliquot of the methanol supernatant and dilute it with water (e.g., 1:1 v/v) to achieve a final methanol concentration of 50%.

-

Final Centrifugation: Centrifuge the diluted sample to remove any precipitates before transferring to an LC-MS vial.

LC-MS/MS Analysis[10][11]

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% formic acid.

-

Gradient: A typical gradient runs from 20% to 95% B over 15-20 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40-50°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is used for bile acid analysis.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for ω-muricholic acid and its conjugated forms are monitored. For ω-MCA, a common transition is m/z 407.3 -> 407.3 or other specific fragments.

-

Signaling Pathways and Experimental Workflows

ω-Muricholic Acid as an FXR Antagonist

ω-Muricholic acid is a known antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose homeostasis.[9] Antagonism of FXR by ω-MCA has significant downstream effects, particularly in the liver and intestine.

Caption: ω-MCA antagonizes FXR, leading to reduced SHP expression and consequently, increased CYP7A1 activity and bile acid synthesis.

Experimental Workflow for ω-MCA Quantification

The following diagram outlines the typical experimental workflow for the quantification of ω-muricholic acid from biological samples.

Caption: A generalized workflow for the quantification of ω-muricholic acid from mouse biological samples.

References

- 1. Dose-Response of Five Bile Acids on Serum and Liver Bile Acid Concentrations and Hepatotoxicty in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Profiling bile acid composition in bile from mice of different ages and sexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 6. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples [mdpi.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. agilent.com [agilent.com]

- 9. Muricholic acid - Wikipedia [en.wikipedia.org]

Omega-Muricholic Acid: A Key Modulator of Bile Acid Metabolism and Nuclear Receptor Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-muricholic acid (ω-MCA) is a secondary bile acid predominantly found in rodents, playing a crucial role in the intricate signaling network of bile acid metabolism.[1][2][3] Unlike the primary human bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), muricholic acids, including ω-MCA, possess unique structural features that confer distinct biological activities, particularly in the modulation of the farnesoid X receptor (FXR). This technical guide provides a comprehensive overview of ω-MCA, encompassing its synthesis, metabolism, and interaction with key signaling pathways. It is designed to serve as a resource for researchers and professionals in the fields of gastroenterology, metabolic diseases, and drug development.

Chemical Properties

This compound is a trihydroxy bile acid with the chemical formula C₂₄H₄₀O₅. Its structure is characterized by hydroxyl groups at the 3α, 6α, and 7β positions of the steroid nucleus.

| Property | Value |

| IUPAC Name | (3α,5β,6α,7β)-3,6,7-trihydroxycholan-24-oic acid |

| Molecular Formula | C₂₄H₄₀O₅ |

| Molecular Weight | 408.57 g/mol |

| CAS Number | 6830-03-1 |

Synthesis and Metabolism of ω-Muricholic Acid

The biosynthesis of ω-MCA involves a multi-step process involving both host and microbial enzymes, highlighting the critical role of the gut-liver axis.

Hepatic Synthesis of Precursors

In mice, the precursors to ω-MCA, α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), are synthesized in the liver from CDCA and ursodeoxycholic acid (UDCA), respectively.[4][5] This conversion is catalyzed by the cytochrome P450 enzyme Cyp2c70, which is highly expressed in the murine liver but absent in humans.[5] This enzymatic difference is a primary reason for the distinct bile acid profiles between mice and humans.

Microbial Transformation to ω-Muricholic Acid

The final step in ω-MCA synthesis occurs in the gut, mediated by the intestinal microbiota. Specifically, β-muricholic acid is converted to ω-muricholic acid through a cooperative mechanism involving at least two different bacterial species.[1][2][6] The process involves a two-step reaction:

-

Oxidation of the 6β-hydroxyl group of β-MCA to a 6-oxo intermediate by bacteria such as Eubacterium lentum.[1][6]

-

Reduction of the 6-oxo group to a 6α-hydroxyl group by other gut bacteria, including certain strains of Fusobacterium and Clostridium, to yield ω-MCA.[2][3][6]

References

- 1. Cooperative formation of this compound by intestinal microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bacterial formation of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formation of Hyodeoxycholic Acid from Muricholic Acid and Hyocholic Acid by an Unidentified Gram-Positive Rod Termed HDCA-1 Isolated from Rat Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ileal bile acid transporter inhibition in Cyp2c70 KO mice ameliorates cholestatic liver injury - PMC [pmc.ncbi.nlm.nih.gov]

Species-Specific Differences in Muricholic Acid Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the species-specific differences in muricholic acid (MCA) profiles, with a particular focus on the disparities between murine models and humans. Understanding these differences is critical for the accurate translation of preclinical research findings to human physiology and disease. This document outlines quantitative data on MCA distribution, detailed experimental protocols for their analysis, and the key signaling pathways they modulate.

Quantitative Differences in Muricholic Acid Profiles

Muricholic acids, including α-MCA, β-MCA, and ω-MCA, are a class of bile acids that are abundant in mice but virtually absent in humans.[1][2] This fundamental difference in bile acid composition has significant implications for lipid metabolism, cholesterol homeostasis, and the regulation of nuclear receptors.[1][3]

In mice, MCAs are primary bile acids and can constitute approximately half of the total bile acid pool.[1] They are produced from chenodeoxycholic acid (CDCA) through the action of the enzyme Cyp2c70, which catalyzes 6β-hydroxylation.[4][5] In contrast, humans lack the orthologous enzyme activity, and therefore do not synthesize MCAs.[3][6] The primary bile acids in humans are cholic acid (CA) and chenodeoxycholic acid (CDCA).[7][8]

The absence of MCAs in humans leads to a more hydrophobic bile acid pool compared to the hydrophilic pool found in mice. This difference in hydrophobicity influences the activation of key nuclear receptors, such as the farnesoid X receptor (FXR).[6][7]

Table 1: Muricholic Acid Composition in Serum of Wild-Type (WT) and Cyp2c70 Knockout (KO) Mice

| Bile Acid | Wild-Type (WT) Mice | Cyp2c70 KO Mice |

| Muricholic Acids (MCAs) | 69% of total serum BAs | Absent |

| Chenodeoxycholic Acid (CDCA) & Cholic Acid (CA) (free and conjugated) | - | 75% of total serum BAs |

| Ursodeoxycholic Acid (UDCA) & Tauro-UDCA (TUDCA) | - | Increased 6-fold |

| Data sourced from a study on Cyp2c70 gene deletion in mice, which completely abolished MCA formation.[1] |

Table 2: General Bile Acid Composition Differences Between Species

| Species | Primary Bile Acids | Key Secondary Bile Acids | Muricholic Acids | Predominant Conjugation |

| Human | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA)[7][8] | Deoxycholic Acid (DCA), Lithocholic Acid (LCA)[8] | Not detected[2] | Glycine and Taurine[2] |

| Mouse | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), α-Muricholic Acid (αMCA), β-Muricholic Acid (βMCA)[8][9] | Deoxycholic Acid (DCA), Lithocholic Acid (LCA), ω-Muricholic Acid[5] | High concentrations[1] | Predominantly Taurine[5] |

| Rat | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA), α-Muricholic Acid (αMCA), β-Muricholic Acid (βMCA)[4] | Deoxycholic Acid (DCA), Lithocholic Acid (LCA) | High concentrations | Predominantly Taurine |

Experimental Protocols for Muricholic Acid Quantification

The accurate quantification of muricholic acids and other bile acids is essential for studying their physiological roles. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.[8][9]

Sample Preparation

2.1.1. Serum/Plasma Samples [9][10]

-

Thaw 50 µl of serum or plasma on ice.

-

Spike the sample with an internal standard solution (e.g., deuterated bile acids).

-

Add 225 µl of cold methanol (B129727) for protein precipitation.

-

Vortex the mixture and incubate at -20°C for 20 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry it using a speed vacuum concentrator.

-

Reconstitute the residue in 50 µl of methanol:water (50:50, v/v).

-

Centrifuge at 10,000 x g for 1 minute at 4°C and transfer the supernatant for UPLC-MS/MS analysis.

2.1.2. Liver Tissue Samples [9]

-

Weigh approximately 50 mg of frozen liver tissue.

-

Add 600 µl of cold methanol and the internal standard solution.

-

Homogenize the tissue using a bead beater.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C and collect the supernatant.

-

Perform a second extraction of the pellet with 400 µl of cold methanol.

-

Pool the supernatants and store them at -80°C until analysis.

-

Lyophilize fecal samples to determine the dry weight.

-

Homogenize the dried feces in a 5% ammonium-ethanol aqueous solution.[11]

-

Vortex and centrifuge the homogenate.

-

Collect the supernatant for analysis.

UPLC-MS/MS Analysis[9][10]

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is typically used.[10]

-

Mobile Phase A: 1 mM ammonium (B1175870) acetate (B1210297) and 0.1% acetic acid in a mixture of methanol, acetonitrile, and water.[10]

-

Mobile Phase B: 0.1% acetic acid in a mixture of methanol, acetonitrile, and 2-propanol.[10]

-

Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to separate the different bile acid species over a run time of approximately 20-25 minutes.[9][10]

-

-

Mass Spectrometry Detection:

Signaling Pathways Modulated by Muricholic Acids

The primary mechanism through which muricholic acids exert their species-specific effects is by acting as antagonists of the farnesoid X receptor (FXR).[3][5] FXR is a nuclear receptor that plays a central role in regulating bile acid, lipid, and glucose metabolism.[12]

In humans, the primary FXR agonist is CDCA.[13] In mice, the high levels of MCAs, particularly tauro-β-muricholic acid (Tβ-MCA), act as potent FXR antagonists, thereby counteracting the agonistic effects of other bile acids.[5] This leads to a higher basal synthesis of bile acids and cholesterol in mice compared to humans.[1]

// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP7A1 [label="CYP7A1", fillcolor="#FBBC05", fontcolor="#202124"]; Primary_BAs [label="Primary Bile Acids\n(CA, CDCA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FXR_liver [label="FXR (Liver)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SHP [label="SHP", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cholesterol -> CYP7A1 [label="Rate-limiting step"]; CYP7A1 -> Primary_BAs; Primary_BAs -> FXR_liver [label="Activates"]; FXR_liver -> SHP [label="Induces"]; SHP -> CYP7A1 [label="Inhibits", arrowhead=tee];

} dot Caption: Simplified overview of FXR-mediated negative feedback regulation of bile acid synthesis in the liver.

In the murine intestine, the antagonism of FXR by MCAs has profound effects on the expression of Fibroblast Growth Factor 15 (FGF15), the murine ortholog of human FGF19.[7] FGF15 is a key hormone that signals from the intestine to the liver to repress bile acid synthesis. The presence of MCAs in mice leads to reduced FXR activation in the ileum, lower FGF15 expression, and consequently, a higher rate of bile acid synthesis compared to humans.

The differential signaling through FXR also impacts the gut microbiome. Bile acids shape the microbial community, and in turn, gut bacteria metabolize primary bile acids into secondary bile acids.[2] The distinct bile acid profiles in mice and humans contribute to differences in their gut microbial compositions.

Conclusion

The profound differences in muricholic acid profiles between mice and humans underscore the importance of careful consideration when extrapolating data from murine models to human physiology. The presence of MCAs in mice as potent FXR antagonists creates a unique metabolic milieu that does not exist in humans. Researchers and drug development professionals must be cognizant of these species-specific differences to design more effective and translatable preclinical studies, particularly in the fields of metabolic disease, gastroenterology, and hepatology. The use of genetically engineered mouse models, such as the Cyp2c70 knockout mouse, which possesses a more "human-like" bile acid profile, offers a valuable tool to bridge this translational gap.[1][3]

References

- 1. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversification of host bile acids by members of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Of mice and men: murine bile acids explain species differences in the regulation of bile acid and cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Understanding mouse bile acid formation: Is it time to unwind why mice and rats make unique bile acids? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Muricholic acid - Wikipedia [en.wikipedia.org]

- 6. Regulation of bile acid metabolism in mouse models with hydrophobic bile acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Mice With Human-Like Bile Acid Composition Develop PFIC-2- Like Choles" by Anthony Nickel, Jay L. Vivian et al. [scholarlyexchange.childrensmercy.org]

- 8. Quantitative-Profiling of Bile Acids and their Conjugates in Mouse Liver, Bile, Plasma, and Urine Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted profiling of circulating and hepatic bile acids in human, mouse, and rat using a UPLC-MRM-MS-validated method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of bile acids: a mass spectrometry platform for studying gut microbe connection to metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Profiling of Bile Acids in Feces of Humans and Rodents by Ultra-High-Performance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 13. In vivo mouse models to study bile acid synthesis and signaling - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of omega-Muricholic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-muricholic acid (ω-MCA), a member of the muricholic acid family of bile acids, is emerging as a molecule of interest in metabolic and inflammatory research. While comprehensive in vitro data specifically for ω-MCA is still developing, studies on closely related muricholic acids, particularly tauro-β-muricholic acid (TβMCA), provide a strong foundation for understanding its potential biological activities. This technical guide synthesizes the available preliminary in vitro data, focusing on the effects of muricholic acids on key bile acid receptors, namely the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5). This document provides an overview of the signaling pathways involved, quantitative data from studies on related compounds, and detailed experimental protocols that can be adapted for the investigation of ω-MCA. The information presented herein is intended to serve as a resource for researchers designing in vitro studies to elucidate the specific effects of this compound.

Introduction

Bile acids, traditionally known for their role in lipid digestion, are now recognized as critical signaling molecules that regulate a wide range of metabolic processes, including glucose homeostasis, lipid metabolism, and inflammation. The biological effects of bile acids are mediated primarily through the activation of nuclear receptors, such as FXR, and G-protein coupled receptors, like TGR5. Different bile acids exhibit varying affinities for these receptors, leading to a spectrum of physiological responses.

Muricholic acids, particularly abundant in mice, have garnered attention for their unique signaling properties. Unlike many other bile acids that are potent FXR agonists, muricholic acids have been identified as FXR antagonists.[1][2][3] Conversely, they are suggested to be agonists for TGR5. This dual activity positions them as intriguing candidates for therapeutic intervention in metabolic and inflammatory diseases. This compound, as a member of this family, is hypothesized to share these characteristics. This guide will delve into the existing in vitro evidence for these effects, drawing primarily from studies on its close structural relatives.

Quantitative Data

Direct quantitative in vitro data for this compound is currently limited in the published literature. However, studies on tauro-β-muricholic acid (TβMCA), a conjugated form of β-muricholic acid, provide valuable insights into the potential potency of muricholic acids as FXR antagonists.

| Compound | Target | Assay Type | Metric | Value | Cell Line | Reference |

| Tauro-β-muricholic acid (TβMCA) | Farnesoid X Receptor (FXR) | Competitive Radioligand Binding Assay | IC50 | 40 µM | Not Specified | [4] |

Note: The provided IC50 value is for the tauro-conjugated beta-isoform of muricholic acid. Further research is required to determine the specific binding affinity and functional activity of this compound at the FXR. Quantitative data for the TGR5 agonistic activity of any muricholic acid is not yet well-defined in the literature.

Signaling Pathways

The primary signaling pathways influenced by muricholic acids in vitro are the FXR and TGR5 pathways.

Farnesoid X Receptor (FXR) Antagonism

FXR is a nuclear receptor that plays a central role in bile acid homeostasis. Activation of FXR by bile acids in the liver and intestine initiates a negative feedback loop that suppresses bile acid synthesis. Muricholic acids, acting as antagonists, can block this activation.

Caption: FXR Antagonism by ω-Muricholic Acid.

Takeda G-protein Coupled Receptor 5 (TGR5) Agonism

TGR5 is a G-protein coupled receptor expressed in various tissues, including the intestine and immune cells. Its activation by bile acids leads to increased intracellular cyclic AMP (cAMP), which in turn triggers downstream signaling cascades involved in glucagon-like peptide-1 (GLP-1) secretion and anti-inflammatory responses.

Caption: TGR5 Agonism by ω-Muricholic Acid.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that can be adapted to study the effects of this compound.

FXR Reporter Gene Assay

This assay is used to determine the functional effect of a compound on FXR activation or antagonism.

-

Cell Line: HEK293T or HepG2 cells are commonly used.

-

Reagents:

-

Expression plasmids for human FXR and its heterodimeric partner retinoid X receptor (RXR).

-

A reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene.

-

A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

Transfection reagent (e.g., Lipofectamine).

-

Luciferase assay reagent.

-

FXR agonist (e.g., GW4064 or CDCA) and the test compound (ω-MCA).

-

-

Protocol:

-

Seed cells in a 96-well plate.

-

Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and control plasmids.

-

After 24 hours, treat the cells with the FXR agonist in the presence or absence of varying concentrations of ω-MCA.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

To determine antagonist activity, plot the relative luciferase activity against the concentration of ω-MCA and fit the data to a dose-response curve to calculate the IC50 value.

-

TGR5-Mediated GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate GLP-1 secretion from enteroendocrine L-cells via TGR5 activation.

-

Cell Line: Human NCI-H716 cells are a common model for enteroendocrine L-cells.

-

Reagents:

-

NCI-H716 cells.

-

Matrigel for coating culture plates.

-

Test compound (ω-MCA) and a known TGR5 agonist (e.g., INT-777) as a positive control.

-

GLP-1 ELISA kit.

-

-

Protocol:

-

Seed NCI-H716 cells on Matrigel-coated plates and allow them to differentiate.

-

Wash the cells and incubate with serum-free media.

-

Treat the cells with varying concentrations of ω-MCA or the positive control for a defined period (e.g., 2 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted GLP-1 in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Plot the GLP-1 concentration against the concentration of ω-MCA to determine the dose-response relationship.

-

In Vitro Intestinal Barrier Function Assay

This assay assesses the effect of a compound on the integrity of an intestinal epithelial monolayer.

-

Cell Line: Caco-2 cells are widely used as a model of the intestinal barrier.

-

Reagents:

-

Caco-2 cells.

-

Transwell inserts with a permeable membrane.

-

Transepithelial electrical resistance (TEER) measurement system.

-

Fluorescein isothiocyanate (FITC)-dextran (4 kDa).

-

Test compound (ω-MCA).

-

-

Protocol:

-

Seed Caco-2 cells on the apical side of Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Monitor the integrity of the monolayer by measuring TEER.

-

Once a stable TEER is achieved, treat the cells with varying concentrations of ω-MCA on the apical side.

-

Measure TEER at different time points after treatment. A decrease in TEER indicates a disruption of the barrier function.

-

For a permeability assay, add FITC-dextran to the apical chamber and incubate.

-

Collect samples from the basolateral chamber at different time points and measure the fluorescence to quantify the amount of FITC-dextran that has passed through the monolayer. An increase in basolateral fluorescence indicates increased permeability.

-

Anti-inflammatory Assay in Macrophages

This assay evaluates the potential of a compound to suppress the inflammatory response in macrophages.

-

Cell Line: Murine RAW 264.7 macrophages or human THP-1 monocytes differentiated into macrophages.

-

Reagents:

-

Macrophage cell line.

-

Lipopolysaccharide (LPS) to induce an inflammatory response.

-

Test compound (ω-MCA).

-

ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

-

Protocol:

-

Seed macrophages in a 24-well plate.

-

Pre-treat the cells with varying concentrations of ω-MCA for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

-

Incubate for a further period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of pro-inflammatory cytokines in the supernatant using ELISA kits.

-

A reduction in cytokine levels in the presence of ω-MCA indicates an anti-inflammatory effect.

-

Conclusion and Future Directions

The preliminary in vitro data, largely derived from studies on related muricholic acids, strongly suggest that this compound is a promising candidate for further investigation as a dual FXR antagonist and TGR5 agonist. This unique pharmacological profile suggests potential therapeutic applications in a range of metabolic and inflammatory disorders.

Future in vitro research should focus on:

-

Direct Quantification: Determining the specific IC50/EC50 values of this compound for FXR and TGR5.

-

Downstream Signaling: Elucidating the downstream effects of ω-MCA on target gene expression and cellular function in relevant cell types.

-

Barrier and Immune Effects: Directly assessing the impact of ω-MCA on intestinal barrier integrity and the inflammatory response in vitro.

-

Comparative Studies: Comparing the in vitro effects of ω-MCA with other muricholic acid isomers to understand structure-activity relationships.

The experimental protocols detailed in this guide provide a robust framework for conducting these critical next steps in the characterization of this compound's in vitro effects. Such studies will be instrumental in validating its potential as a novel therapeutic agent.

References

- 1. Circulating Bile Acids in Liver Failure Activate TGR5 and Induce Monocyte Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gut microbiota regulates bile acid metabolism by reducing the levels of tauro-beta-muricholic acid, a naturally occurring FXR antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cris.vtt.fi [cris.vtt.fi]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of ω-Muricholic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bile acids (BAs) are crucial signaling molecules synthesized from cholesterol in the liver that regulate lipid, glucose, and energy metabolism.[1] In rodents, the primary bile acid pool includes α-, β-, and ω-muricholic acids (MCAs), which are metabolites of chenodeoxycholic acid (CDCA).[2] ω-Muricholic acid (ω-MCA) is of particular interest in metabolic research and drug development studies involving murine models. The quantification of ω-MCA is challenging due to the presence of structurally similar isomers, requiring highly specific and sensitive analytical methods.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this application, offering the necessary selectivity and sensitivity for accurate quantification in complex biological matrices like plasma, serum, and liver tissue.[3][4]

This application note provides a detailed protocol for the robust quantification of ω-MCA using LC-MS/MS, including sample preparation, instrument parameters, and data analysis.

Principle

This method utilizes reversed-phase liquid chromatography for the chromatographic separation of ω-Muricholic acid from its isomers and other endogenous components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing. The method is based on the principle of electrospray ionization (ESI), typically in negative ion mode, which provides excellent sensitivity for bile acids.[1][2]

Experimental Protocols

Materials and Reagents

-

Standards: ω-Muricholic acid, Deuterated ω-Muricholic acid (or a suitable deuterated bile acid internal standard, e.g., d4-Cholic Acid).

-

Solvents: LC-MS grade methanol, acetonitrile, isopropanol, and water.

-

Additives: Ammonium (B1175870) acetate (B1210297) and formic acid (or ammonia (B1221849) for basic mobile phases).

-

Biological Matrices: Plasma, serum, or liver tissue homogenate.

Sample Preparation Protocol (Plasma/Serum)

-

Thaw plasma or serum samples on ice.

-

To a 50 µL aliquot of the sample in a microcentrifuge tube, add 50 µL of an internal standard (IS) working solution (prepared in methanol).[5]

-

Vortex briefly to mix.

-

Perform protein precipitation by adding 800 µL of ice-cold acetonitrile.[5]

-

Vortex the mixture vigorously for 10 minutes.[1]

-

Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a new tube or vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40-60°C.[5]

-

Reconstitute the dried extract in 200 µL of a suitable solvent, such as 50:50 methanol/water, vortex to mix, and transfer to an LC-MS vial for analysis.[5]

Sample Preparation Protocol (Liver Tissue)

-

Accurately weigh approximately 20-50 mg of frozen liver tissue.

-

Homogenize the tissue in a suitable volume of ice-cold solvent (e.g., 80% methanol) containing the internal standard.

-

Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.

-